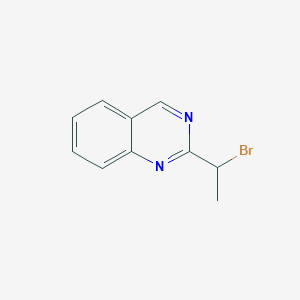

2-(1-Bromo-ethyl)-quinazoline

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis and Materials Science

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. rsc.org These compounds are fundamental to the fields of organic chemistry, medicinal chemistry, and materials science. openmedicinalchemistryjournal.com Their prevalence is notable, with over 85% of all biologically active molecules containing a heterocyclic system, and more than 75% of FDA-approved drugs featuring a nitrogen-containing heterocyclic ring. nih.gov The significance of these compounds stems from their diverse applications in pharmaceuticals, agrochemicals, and functional materials. researchgate.netacs.org

The unique physicochemical properties of nitrogen heterocycles, such as their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions, make them exceptionally versatile. openmedicinalchemistryjournal.com This versatility allows for extensive chemical modifications, rendering them valuable scaffolds in drug design and the development of functional materials like conducting polymers and dyes. rsc.orgopenmedicinalchemistryjournal.com The continuous development of novel synthetic methodologies further enhances the importance of these heterocycles in modern science. openmedicinalchemistryjournal.comresearchgate.net

Quinazoline (B50416) as a Privileged Scaffold: A Historical and Current Perspective on its Functionalization and Structural Versatility

Quinazoline is a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring. organic-chemistry.org The first synthesis of a quinazoline derivative was reported in 1869. ekb.eg Since then, the quinazoline core has been identified in over 200 naturally occurring alkaloids and has become a "privileged scaffold" in medicinal chemistry. cardiff.ac.uk This term reflects its recurring presence in molecules with a wide range of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties. nih.govscispace.comacs.org

The functionalization of the quinazoline scaffold has been a subject of intense research, leading to a vast library of derivatives. researchgate.net Modern synthetic methods, such as C-H functionalization, cross-coupling reactions, and photocatalyzed reactions, have enabled the selective modification of the quinazoline core at various positions. nih.gov This structural versatility allows for the fine-tuning of the molecule's properties to achieve desired biological effects or material characteristics. nih.govresearchgate.net For instance, quinazoline-based compounds have been investigated as hosts for organic light-emitting diodes (OLEDs), demonstrating their utility in materials science. organic-chemistry.org

Positional and Stereochemical Context of the Bromoethyl Moiety within the Quinazoline Core

The compound 2-(1-Bromo-ethyl)-quinazoline features a 1-bromoethyl group attached to the C2 position of the quinazoline ring. The C2 position of the quinazoline ring is a common site for substitution. The methyl group at the C2 position of quinazolinone derivatives has been shown to be reactive and can undergo bromination to yield a bromomethyl compound, which can then be used for further synthesis. google.com

A key feature of the 2-(1-bromo-ethyl) substituent is the presence of a chiral center at the carbon atom bonded to the bromine. This means the compound can exist as a pair of enantiomers, (R)-2-(1-bromo-ethyl)-quinazoline and (S)-2-(1-bromo-ethyl)-quinazoline. The stereochemistry of such molecules can be crucial for their biological activity, as different enantiomers often exhibit different interactions with chiral biological targets like enzymes and receptors. While specific stereoselective synthetic routes for this compound are not extensively documented in readily available literature, the synthesis of chiral molecules is a major focus of modern organic chemistry.

The bromine atom in the bromoethyl group is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, further expanding the chemical diversity of quinazoline derivatives. For example, the bromine atom can be displaced by nucleophiles such as amines or thiols.

While detailed physicochemical data for this compound is not widely published, some properties can be inferred. The parent quinazoline is a crystalline solid. The introduction of the bromoethyl group would significantly increase the molecular weight and likely alter its physical properties such as melting point and solubility.

Physicochemical Properties of Quinazoline and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Quinazoline | C₈H₆N₂ | 130.15 | Crystalline Solid |

| 2-Methylquinazoline | C₉H₈N₂ | 144.17 | - |

| 3-(2-Bromoethyl)-4(3H)-quinazolinone | C₁₀H₉BrN₂O | 253.10 | Solid |

| 6-Bromo-2-ethyl-4-oxo-3(4H)-quinazolineacetic acid | C₁₂H₁₁BrN₂O₃ | 327.13 | Solid |

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

2-(1-bromoethyl)quinazoline |

InChI |

InChI=1S/C10H9BrN2/c1-7(11)10-12-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3 |

InChI Key |

ZTWSNFWGFZEGBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Bromo Ethyl Quinazoline and Analogous Bromoalkyl Quinazoline Derivatives

Direct Bromination Strategies for Quinazoline (B50416) Cores

Direct bromination of a pre-formed quinazoline or 2-alkyl-quinazoline represents a straightforward approach to introduce a bromoalkyl moiety. This strategy relies on the selective functionalization of the quinazoline core or its side chain.

Regioselective Bromination Approaches for Quinazoline and its Derivatives

Achieving regioselectivity in the bromination of quinazolines is crucial for accessing specific isomers. While electrophilic aromatic substitution typically occurs on the benzene (B151609) ring of the quinazoline system, the synthesis of 2-(1-bromo-ethyl)-quinazoline would likely proceed via a different mechanism. The target compound features a bromine atom on the α-carbon of the ethyl group at the C2 position. This structure strongly suggests a radical bromination of a 2-ethyl-quinazoline precursor.

Common reagents for such benzylic-type bromination include N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the carbon adjacent to the quinazoline ring, which is activated similarly to a benzylic position. The resulting radical is stabilized by resonance with the aromatic system, leading to selective bromination at this site.

While specific literature on the bromination of 2-ethyl-quinazoline is not abundant, the principles of regioselective bromination of similar heterocyclic systems are well-established. For instance, studies on the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) have demonstrated that the reaction conditions can be tuned to achieve selective mono- or di-bromination on the pyrrole (B145914) ring through an electrophilic substitution mechanism. nih.gov Although the mechanism is different, it highlights the importance of reagent and condition selection in controlling the position of bromination on complex heterocyclic systems.

| Precursor | Reagent | Conditions | Product | Regioselectivity |

| 2-Ethyl-quinazoline | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, heat | This compound | α-position of the alkyl group |

| Pyrrolo[1,2-a]quinoxaline | Tetrabutylammonium tribromide (TBATB) | Dichloromethane, room temp. | 3-Bromopyrrolo[1,2-a]quinoxaline | C3 of the pyrrole ring |

This table presents a hypothetical, yet highly probable, reaction for 2-ethyl-quinazoline based on standard organic chemistry principles, alongside a documented example for a related heterocycle to illustrate the concept of regioselectivity.

Green Chemistry Principles in Bromination of Heterocyclic Systems

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. The principles of green chemistry are particularly relevant to bromination reactions, which have traditionally relied on hazardous reagents like molecular bromine and chlorinated solvents. acsgcipr.orgresearchgate.net

Key green chemistry considerations for the bromination of heterocycles include: acsgcipr.org

Atom Economy: Utilizing brominating agents that incorporate the bromine atom into the product with high efficiency, minimizing waste.

Safer Solvents and Reagents: Replacing toxic solvents like carbon tetrachloride with greener alternatives and using less hazardous brominating agents than Br₂. researchgate.net

Catalysis: Employing catalytic methods to reduce the amount of reagents needed.

Energy Efficiency: Using milder reaction conditions, such as ambient temperature or microwave irradiation, to reduce energy consumption.

Several greener bromination systems have been developed and applied to heterocyclic compounds. These include the use of N-bromosuccinimide, which is a solid and easier to handle than liquid bromine, although its atom economy is not ideal. nih.gov Other alternatives involve the in situ generation of bromine from safer sources. For example, the combination of an alkali metal bromide (like NaBr) with an oxidant (such as hydrogen peroxide or Oxone®) in an aqueous medium provides a more environmentally friendly approach to bromination. nih.gov This method avoids the direct handling of bromine and often uses water as a solvent. nih.gov The use of ionic liquids as both solvent and catalyst has also been explored for the bromination of various organic compounds, offering advantages in terms of recyclability. researchgate.net

| Green Bromination Method | Bromine Source/Reagent | Advantages |

| Oxidative Bromination | NaBr / H₂O₂ | In situ generation of Br₂, uses water as solvent, avoids handling of liquid Br₂. |

| Solid Brominating Agents | N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Easier to handle than liquid Br₂, milder reaction conditions. researchgate.netresearchgate.net |

| Ionic Liquid-Based Systems | [bmim]Br with oxidant | Recyclable solvent/catalyst system. researchgate.net |

Construction of the Quinazoline Nucleus Utilizing Pre-functionalized Bromoethyl Synthons

An alternative to direct bromination is the construction of the quinazoline ring from precursors that already contain the desired bromoethyl functionality. This approach can offer better control over the final structure and avoid potential side reactions associated with direct bromination.

Cyclocondensation and Annulation Reactions in Quinazoline Framework Assembly

The synthesis of the quinazoline framework is commonly achieved through cyclocondensation or annulation reactions. A typical strategy involves the reaction of a 2-aminobenzaldehyde (B1207257), 2-aminobenzonitrile (B23959), or 2-aminobenzamide (B116534) derivative with a suitable one-carbon (C1) synthon.

To synthesize this compound using this approach, one would require a synthon that provides the C2 and the attached bromoethyl group. A plausible, though not explicitly documented, strategy would involve the cyclocondensation of a 2-aminobenzaldehyde or a related derivative with a compound containing a reactive methylene (B1212753) group adjacent to a bromoethyl functionality. For instance, a reaction could be envisioned between 2-aminobenzaldehyde and a β-ketone or β-ketoester bearing a bromoethyl group, followed by cyclization and aromatization.

More established methods for quinazoline synthesis that could be adapted include the reaction of 2-aminobenzonitriles with aldehydes or alcohols. nih.gov For example, a copper-catalyzed reaction between a 2-aminobenzonitrile and an alcohol can yield 2-substituted quinazolines. nih.gov While direct use of a bromo-alcohol might be challenging due to reactivity, a protected alcohol could be used, followed by deprotection and bromination.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also prevalent. A palladium-catalyzed annulation of N-allylamidines has been used to form multi-substituted quinazolines. nih.gov Adapting this to form the target compound would require a custom-designed amidine precursor.

Multi-component Reaction Pathways for Substituted Quinazoline Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. frontiersin.org MCRs are a cornerstone of green chemistry due to their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. frontiersin.org

Several MCRs have been developed for the synthesis of quinazolines and their derivatives. nih.govfrontiersin.org For instance, a three-component reaction of 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297), often catalyzed by an acid or a metal catalyst, can produce highly substituted quinazolines. nih.gov To apply this to the synthesis of this compound, one would need to use an aldehyde that contains the bromoethyl group, such as 2-bromopropanal. The stability and availability of such a reagent would be a key consideration.

Another example is the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, which yields diverse quinazolines and shows tolerance for bromo and iodo groups on the boronic acid. organic-chemistry.org This highlights the potential of MCRs to incorporate halogenated functionalities into the final quinazoline product.

Metal-Catalyzed Synthetic Routes for Bromo-Substituted Quinazolines

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. mdpi.comresearchgate.netnih.gov Catalysts based on palladium, copper, iron, cobalt, and manganese have been extensively used to facilitate the construction of the quinazoline ring, often under milder conditions and with greater functional group tolerance than traditional methods. mdpi.comnih.govfrontiersin.org

Many of these syntheses utilize bromo-substituted precursors, typically on the aromatic ring, which can then be used for further functionalization via cross-coupling reactions. mdpi.com For example, a copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides is an efficient method for synthesizing quinazolines. organic-chemistry.org This reaction proceeds through sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org

Palladium-catalyzed reactions are also widely employed. For instance, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids can tolerate bromo groups on the starting materials, allowing for the synthesis of bromo-functionalized quinazolines that can be further modified. organic-chemistry.org Similarly, copper-catalyzed reactions of 2-bromobenzamides with various nitrogen sources have been used to construct quinazolinone rings. organic-chemistry.org

While these methods primarily focus on bromo-substituents on the benzene portion of the quinazoline, they establish a strong precedent for the use of metal catalysts in constructing the core structure. The synthesis of this compound via a metal-catalyzed pathway could be envisioned through a cross-coupling reaction. For example, a 2-chloro- or 2-triflyloxy-quinazoline could potentially undergo a cross-coupling reaction with a suitable organometallic reagent containing an ethyl group, followed by selective radical bromination of the ethyl side chain as described previously.

| Metal Catalyst | Precursors | Reaction Type | Notes |

| Copper(I) Bromide | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Cascade N-arylation/Cyclization | Forms the quinazoline core from a bromo-substituted aniline (B41778) derivative. organic-chemistry.org |

| Palladium(II) Acetate | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Three-component tandem reaction | Tolerates bromo and iodo groups on the arylboronic acid. organic-chemistry.org |

| Iron(II) Bromide | 2-Aminobenzylamines, Amines | Aerobic Oxidation/Cyclization | Utilizes an iron catalyst for the C-N bond formation. mdpi.com |

Palladium and Nickel-Catalyzed Functionalization of Halogenated Heterocycles

Palladium and nickel catalysts are cornerstones of modern organic synthesis, particularly for cross-coupling reactions that enable the functionalization of halogenated heterocycles. mdpi.com These methods are crucial for modifying pre-existing halogenated quinazolines or for synthesizing the quinazoline ring from halogenated precursors.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi cross-couplings, are versatile for forming new carbon-carbon bonds on a quinazoline scaffold. mdpi.compitt.edu These reactions typically involve the coupling of a halogenated quinazoline with an organometallic reagent (containing boron, tin, or zinc, respectively) in the presence of a palladium catalyst and a suitable ligand. mdpi.com Palladium catalysis is also effective for carbonylative transformations, where carbon monoxide is incorporated to synthesize quinazolin-4(3H)-ones from precursors like 2-iodoanilines. mdpi.com Although 2-bromoanilines are often less reactive in these specific reactions, the principle demonstrates a powerful method for building the quinazoline core. mdpi.com

More advanced palladium-catalyzed methods involve C-H functionalization, where a C-H bond is directly converted into a new bond, often guided by a directing group. nih.gov For instance, palladium-catalyzed oxidative C-H activation and annulation have been used to synthesize functionalized 3-bromoindoles, a strategy that could potentially be adapted for quinazoline synthesis. rsc.org

Nickel catalysis offers a more economical alternative to palladium and has gained prominence in cross-coupling and C-H functionalization reactions. nih.gov Nickel catalysts are effective in Negishi cross-coupling of halogenated quinazolines and can drive acceptorless dehydrogenative coupling reactions to form the quinazoline ring from precursors like 2-aminobenzylamine and benzyl (B1604629) alcohol. mdpi.commdpi.com The development of nickel-catalyzed migratory cross-coupling also presents new opportunities for the remote functionalization of C-H bonds, which could be a future avenue for derivatizing alkyl chains on a quinazoline core. nih.gov

| Catalyst Type | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Carbonylative Cyclization | 2-iodoanilines, Amines, CO | Effective for quinazolinone synthesis; Pd/C is recyclable. | mdpi.com |

| Palladium | C-H Activation/Annulation | N-alkylanilines, Bromoalkynes | Direct synthesis of halogenated heterocycles (indoles). | rsc.org |

| Nickel | Negishi Cross-Coupling | Aryl/vinyl halides, Organozinc reagents | Versatile C-C bond formation on halogenated heterocycles. | mdpi.com |

| Nickel | Acceptorless Dehydrogenative Coupling | 2-aminobenzylamine, Benzyl alcohol | Atom-economical synthesis of the quinazoline scaffold. | mdpi.com |

Role of Other Transition Metals in Quinazoline Synthesis and Derivatization

Beyond copper, palladium, and nickel, other transition metals such as manganese, cobalt, and iron have been successfully employed in the synthesis of the quinazoline scaffold. mdpi.comnih.govfrontiersin.org These earth-abundant metals are gaining attention due to their lower cost and toxicity, aligning with the principles of green chemistry.

Manganese-catalyzed reactions, particularly those involving C-H activation, are a powerful tool in organic synthesis. mdpi.com For example, a Mn(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohol with primary amides provides an efficient route to 2-substituted quinazolines. mdpi.comnih.gov This strategy avoids the need for stoichiometric oxidants, producing hydrogen gas as the only byproduct.

Cobalt catalysts have also been utilized for the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles under mild, ligand-free conditions to afford quinazoline derivatives in high yields. frontiersin.org Similarly, iron, one of the most abundant metals, can catalyze the ADC of (2-aminophenyl)methanols with benzamides, offering an environmentally benign pathway to quinazolines. researchgate.net

While these methods primarily focus on the construction of the core quinazoline ring, they are crucial for generating the foundational structures that could subsequently undergo halogenation on an alkyl side chain. The wide substrate scope of these catalytic systems allows for the synthesis of quinazolines bearing various functional groups, which can then be subjected to further chemical transformations.

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Manganese (Mn(I)) | Acceptorless Dehydrogenative Coupling | 2-aminobenzyl alcohol, Primary amides | Phosphine-free ligand system. | 58-81% | mdpi.comnih.gov |

| Cobalt (Co(OAc)₂·4H₂O) | Acceptorless Dehydrogenative Coupling | 2-aminoaryl alcohols, Nitriles | Ligand-free, mild conditions. | Up to 95% | frontiersin.org |

| Iron (FeCl₂·4H₂O) | Acceptorless Dehydrogenative Coupling | (2-aminophenyl)methanols, Benzamides | Atom-economical and environmentally benign. | Good | researchgate.net |

Advanced Spectroscopic Characterization Techniques for 2 1 Bromo Ethyl Quinazoline and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of quinazoline (B50416) derivatives, offering a granular view of the atomic arrangement and chemical environment within the molecule.

One-Dimensional NMR (¹H, ¹³C) in the Analysis of Complex Quinazoline Derivatives

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 2-(1-bromo-ethyl)-quinazoline.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides critical information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For a compound like this compound, characteristic signals would be expected for the protons of the quinazoline ring system and the ethyl side chain. The aromatic protons of the quinazoline core typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being influenced by the substituent at the 2-position. The methine proton of the bromo-ethyl group would likely resonate as a quartet, coupled to the methyl protons, while the methyl protons would appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbon atoms of the quinazoline ring will exhibit signals in the aromatic region of the spectrum. The carbonyl carbon in quinazolinone derivatives, a common synthetic intermediate, typically appears at a downfield chemical shift around 160 ppm. nih.gov The chemical shifts of the ethyl side chain carbons are influenced by the electronegative bromine atom. docbrown.info

A representative, though generalized, dataset for similar quinazoline derivatives is presented below:

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinazoline Aromatic-H | 7.0 - 8.5 | 115 - 150 |

| -CH(Br)- | Multiplet | ~40-50 |

| -CH₃ | Doublet | ~15-25 |

Note: The exact chemical shifts for this compound would require experimental determination.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Unambiguous Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are indispensable for resolving complex structural ambiguities and establishing definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between the methine and methyl protons of the ethyl group and delineate the coupling relationships between adjacent protons on the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While not directly applicable for stereochemical assignment in the achiral this compound, it is a powerful tool for determining the stereochemistry of more complex, chiral quinazoline derivatives. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. mdpi.comnih.gov For this compound (C₁₀H₉BrN₂), the expected molecular weight is approximately 237.10 g/mol . chemsrc.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation of this compound would likely involve the loss of a bromine radical, the ethyl group, or cleavage of the quinazoline ring, providing further confirmation of the proposed structure. orientjchem.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

FTIR spectroscopy is employed to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to the vibrations of the quinazoline ring and the bromo-ethyl substituent.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.orglibretexts.org

Aromatic C=C and C=N stretching: These appear in the region of 1635-1475 cm⁻¹, characteristic of the quinazoline ring system. libretexts.orgnih.gov

Aliphatic C-H stretching: From the ethyl group, expected in the 2850-3000 cm⁻¹ range. pressbooks.pub

C-Br stretching: The presence of the bromine atom would give rise to a characteristic absorption in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1475 - 1635 |

| C-Br Stretch | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The quinazoline ring system, being an aromatic heterocycle, exhibits characteristic UV absorptions. nih.gov

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the conjugated quinazoline ring system. researchgate.netbeilstein-journals.org The position and intensity of these absorption maxima are influenced by the nature and position of substituents on the ring. The bromo-ethyl group at the 2-position would be expected to cause a shift in the absorption bands compared to the unsubstituted quinazoline. researchgate.net Generally, quinazoline derivatives exhibit two main absorption bands, one in the range of 310–425 nm (n → π) and another at shorter wavelengths, around 240–300 nm (π → π). researchgate.net

Reactivity and Mechanistic Investigations of 2 1 Bromo Ethyl Quinazoline

Reactivity Profiles of the Bromoethyl Moiety

The bromine atom on the ethyl side chain is attached to a carbon that is adjacent to the quinazoline (B50416) ring, making it a benzylic-like position. This placement significantly influences its reactivity, enhancing its susceptibility to both nucleophilic substitution and elimination reactions.

The carbon atom bonded to the bromine in the 2-(1-bromo-ethyl) moiety is an electrophilic center, readily attacked by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway involving a stabilized carbocation intermediate is also plausible due to the adjacent quinazoline ring. The specific pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Common nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines yields the corresponding 2-(1-aminoethyl)quinazoline derivatives. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Alkoxylation: Treatment with alkoxides or alcohols under basic conditions results in the formation of ether derivatives.

Thiolation: Reaction with thiols or thiolate anions provides the corresponding thioethers.

These substitution reactions are fundamental for introducing diverse functional groups at the side chain, enabling the synthesis of a library of derivatives for further investigation.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amine | Piperidine | 2-(1-(Piperidin-1-yl)ethyl)quinazoline | |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-(1-Methoxyethyl)quinazoline | |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(1-(Phenylthio)ethyl)quinazoline | |

| Cyanide | Sodium cyanide (NaCN) | 2-(Quinazolin-2-yl)propanenitrile |

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to yield 2-ethenylquinazoline (also known as 2-vinylquinazoline). This reaction involves the abstraction of a proton from the methyl group and the concurrent expulsion of the bromide ion, forming a carbon-carbon double bond. The resulting vinylquinazoline is a valuable synthetic intermediate, as the olefinic group can participate in various addition and polymerization reactions. The synthesis of 2-vinyl quinazoline 3-oxides has been reported, suggesting the viability of forming the vinyl group at this position dntb.gov.ua.

| Base | Solvent | Product |

|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 2-Ethenylquinazoline |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile (MeCN) | 2-Ethenylquinazoline |

While metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, their application directly on the C(sp³)-Br bond of the bromoethyl moiety is less documented than on C(sp²)-halogen bonds. However, reactions like Negishi or Kumada couplings are theoretically possible.

More commonly, metal-catalyzed cross-coupling reactions are employed to functionalize the quinazoline core itself when a halogen is present on the ring. nih.govnih.gov These reactions highlight the versatility of the quinazoline scaffold in synthetic chemistry. For instance, chloro- or bromoquinazolines readily participate in Suzuki, Sonogashira, and Heck reactions, demonstrating the utility of these methods for modifying the heterocyclic system. frontiersin.orgmdpi.comnih.gov

| Reaction | Substrate Example | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 4-Chloroquinazoline | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Arylquinazoline |

| Sonogashira Coupling | 6-Iodoquinazoline | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 6-Alkynylquinazoline nih.govmdpi.com |

| Heck Coupling | 4-Bromoquinazoline | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Alkenylquinazoline |

Reactivity of the Quinazoline Heterocycle

The quinazoline ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in the pyrimidine (B1678525) ring. This electronic nature makes the benzene (B151609) portion of the molecule less reactive towards electrophiles than benzene itself, while the pyrimidine portion is susceptible to nucleophilic attack.

Electrophilic aromatic substitution (EAS) on the quinazoline ring is generally difficult due to the deactivating effect of the pyrimidine moiety. Reactions require harsh conditions, and the substitution occurs on the benzene ring. For the parent quinazoline molecule, nitration is the primary known EAS reaction, yielding 6-nitroquinazoline. scispace.com Theoretical calculations suggest the order of reactivity for electrophilic attack is position 8 > 6 > 5 > 7. scispace.com

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(1-Bromo-ethyl)-6-nitroquinazoline |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-2-(1-bromo-ethyl)quinazoline and/or 8-Bromo-2-(1-bromo-ethyl)quinazoline |

The electron-deficient character of the quinazoline nucleus makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4. mdpi.comchim.it These positions are electronically analogous to the α and γ positions of pyridine. The reactivity is greatly enhanced if a good leaving group, such as a halogen, is present at C4 or C2. While the parent compound this compound does not have such a leaving group on the ring, this reactivity pattern is crucial for the synthesis of its derivatives. For example, precursors like 2-(1-bromo-ethyl)-4-chloroquinazoline would readily undergo selective substitution by nucleophiles at the C4 position. mdpi.com

In the absence of a leaving group, strong nucleophiles can sometimes add to the ring, followed by an oxidation step to restore aromaticity. The most reactive site for nucleophilic attack on the unsubstituted quinazoline ring is C4. scispace.com

| Substrate Example | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-(1-Bromo-ethyl)-4-chloroquinazoline | Aniline (B41778) | DMAP, Microwave | N-Phenyl-2-(1-bromo-ethyl)quinazolin-4-amine chim.it |

| 2-(1-Bromo-ethyl)-4-chloroquinazoline | Sodium azide (B81097) (NaN₃) | DMF | 4-Azido-2-(1-bromo-ethyl)quinazoline |

Oxidative and Reductive Transformations of the Quinazoline Core

The quinazoline ring system is susceptible to both oxidative and reductive transformations, which can alter its aromaticity and substitution patterns. The presence of the 2-(1-bromo-ethyl) group can influence the outcome of these reactions, although specific studies on this derivative are limited.

Oxidative Transformations:

Oxidation of the quinazoline nucleus typically targets the nitrogen atoms or the pyrimidine ring. Direct N-oxidation of quinazolines can be challenging due to a lack of selectivity and the susceptibility of the pyrimidine ring to hydrolysis and ring-opening, which can lead to reduced yields. nih.gov For instance, the oxidation of 4-alkylquinazolines with agents like monoperphthalic acid often yields a mixture of N-1 and N-3 oxides, with the quinazolin-4(3H)-one derivative frequently being a major byproduct. nih.gov More selective methods, such as biocatalysis using monooxygenase enzymes, have been shown to transform quinazoline into its N-oxide with higher yields and fewer side products. nih.gov

Common oxidizing agents used for quinazoline derivatives include:

Hydrogen peroxide (H₂O₂) nih.gov

m-Chloroperbenzoic acid (mCPBA) nih.gov

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) nih.gov

Manganese dioxide (MnO₂) nih.gov

Oxidation can also lead to the formation of quinazolin-4(3H)-ones. For example, oxidation of quinazoline with hydrogen peroxide in a dilute aqueous acid can yield 3,4-dihydro-4-oxoquinazoline. scispace.com The 2-(1-bromo-ethyl) substituent would likely remain intact under these conditions, though its electronic effects could modulate the reactivity of the quinazoline core.

Reductive Transformations:

Reduction of the quinazoline ring is also a well-established transformation. Catalytic hydrogenation of quinazoline typically leads to the selective reduction of the pyrimidine ring, yielding 3,4-dihydroquinazoline. scispace.com More potent reducing agents, such as sodium amalgam or lithium aluminum hydride, can result in the formation of 1,2,3,4-tetrahydroquinazoline. scispace.com The bromo-ethyl group on this compound introduces a potential site for reductive dehalogenation, which might compete with the reduction of the heterocyclic core, depending on the reducing agent and reaction conditions employed.

Table 1: Summary of General Oxidative and Reductive Reactions of the Quinazoline Core

| Transformation | Reagent(s) | Typical Product(s) | Reference |

|---|---|---|---|

| N-Oxidation | Monoperphthalic acid, mCPBA | Quinazoline N-1 oxide, Quinazoline N-3 oxide, Quinazolin-4(3H)-one | nih.gov |

| Oxidation to Quinazolinone | H₂O₂/Acid | 3,4-Dihydro-4-oxoquinazoline | scispace.com |

| Partial Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 3,4-Dihydroquinazoline | scispace.com |

| Full Reduction | Sodium amalgam, LiAlH₄ | 1,2,3,4-Tetrahydroquinazoline | scispace.com |

Theoretical and Experimental Elucidation of Reaction Mechanisms

Understanding the mechanisms behind the formation and functionalization of the quinazoline scaffold is crucial for predicting the behavior of derivatives like this compound.

Investigation of Cyclocondensation and Cyclization Mechanisms in Quinazoline Formation

The synthesis of the quinazoline core predominantly relies on cyclocondensation reactions. A common strategy involves the reaction of 2-aminoaryl ketones or 2-aminoaryl aldehydes with a nitrogen source, such as ammonium (B1175870) acetate (B1210297). nih.gov The proposed mechanism for this transformation begins with the decomposition of ammonium acetate upon heating to produce ammonia. nih.gov Ammonia then condenses with the 2-aminoaryl ketone to form an imine intermediate. nih.gov This is followed by a subsequent condensation between the remaining amino group and an aldehyde, leading to a nucleophilic cyclization that forms a dihydroquinazoline (B8668462) intermediate. nih.gov This intermediate is then oxidized to the aromatic quinazoline product. nih.govrsc.org

Another important mechanism is the iodine-mediated oxidative cyclization of N-aryl amidines. nih.gov In this pathway, the N-aryl amidine is first oxidized by molecular iodine in the presence of a base, forming an imine intermediate. nih.gov An iodine-mediated iodocyclization then occurs, creating a new C-C bond and a N-iodo species. nih.gov Finally, base-promoted elimination of hydrogen iodide yields the final quinazoline product. nih.gov

Mechanistic Insights into Metal-Catalyzed Reactions of Quinazolines

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of quinazolines. Various metals, including palladium, copper, cobalt, and rhodium, are employed to facilitate these transformations. mdpi.comnih.govfrontiersin.org

Copper-Catalyzed Reactions: Copper catalysts are frequently used in tandem reactions to construct the quinazoline ring. For example, the reaction of (2-bromophenyl)methylamines with amidines proceeds via a copper-catalyzed mechanism. mdpi.comfrontiersin.org The proposed pathway starts with the coordination of the (2-bromophenyl)methylamine to the copper catalyst, followed by oxidative addition. frontiersin.org Sequential intermolecular N-arylation and intramolecular nucleophilic substitution, followed by aerobic oxidation, ultimately furnishes the quinazoline product. mdpi.comnih.gov

Cobalt-Catalyzed Reactions: Cobalt catalysts are effective in C-H activation pathways for quinazoline synthesis. A notable mechanism involves the reaction of N-sulfinylimines with dioxazolones (as nitrile synthons). nih.govfrontiersin.org The reaction is initiated by Co(III)-catalyzed C-H activation and subsequent amidation to generate an amide intermediate. nih.gov This intermediate undergoes a 6π-electrocyclization, followed by the elimination of tert-butanesulfinic acid to yield the quinazoline. nih.gov

Table 2: Overview of Mechanistic Steps in Metal-Catalyzed Quinazoline Synthesis

| Catalyst Type | Key Mechanistic Steps | Starting Materials Example | Reference |

|---|---|---|---|

| Copper (Cu) | Coordination, Oxidative Addition, N-Arylation, Intramolecular Cyclization, Aerobic Oxidation | (2-bromophenyl)methylamines and amidines | mdpi.comfrontiersin.org |

| Cobalt (Co) | C-H Activation, Amidation, 6π-Electrocyclization, Elimination | N-sulfinylimines and dioxazolones | nih.gov |

| Manganese (Mn) | Acceptorless Dehydrogenative Coupling (ADC) | 2-aminobenzylalcohol and primary amides | mdpi.com |

| Rhodium (Rh) | C-H Activation, Coordination to N-atom, Migratory Insertion, Protonolysis, Intramolecular Cyclization | 4-anilinoquinazolines and diazo compounds | chim.it |

The 2-(1-bromo-ethyl) group in the target molecule could potentially participate in or be affected by these catalytic cycles, for instance, through oxidative addition at the C-Br bond in palladium- or copper-catalyzed cross-coupling reactions, allowing for further functionalization.

Understanding Rearrangement Reactions Involving Quinazoline Derivatives

Rearrangement reactions offer pathways to structurally diverse and complex molecules from quinazoline precursors. While specific rearrangements involving this compound are not documented, related systems provide mechanistic insights.

One such transformation is the reaction of 4-chloroquinazolines with hydrazine, which leads to a ring transformation. rsc.org This reaction proceeds through a complex mechanism to yield 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, representing a complete rearrangement of the pyrimidine ring. rsc.org

More recently, a sequential dearomatization/rearrangement reaction of quinazoline-derived azomethine imines has been developed. acs.org This process involves a complex cascade of two dearomatizations, two cyclizations, and the formation of multiple C-C and C-N bonds in a single step, leading to three-dimensional cage-like molecules. acs.org Such complex rearrangements highlight the versatility of the quinazoline scaffold in accessing novel heterocyclic systems. The electronic nature and steric hindrance of the 2-(1-bromo-ethyl) substituent could influence the feasibility and outcome of similar rearrangement pathways.

Computational Chemistry and Molecular Modeling Studies of 2 1 Bromo Ethyl Quinazoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov Calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), provide valuable insights into the molecule's geometry, stability, and reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. frontiersin.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.org A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org

For quinazoline (B50416) derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO's distribution can vary depending on the substituents. researchgate.net In the case of 2-(1-Bromo-ethyl)-quinazoline, the electron-withdrawing nature of the bromine atom and the quinazoline core would influence the energies and distributions of these orbitals. The HOMO-LUMO gap is a key determinant of the molecule's reactivity in processes like nucleophilic and electrophilic substitutions.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Quinazoline Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Quinazoline | -6.8 | -1.2 | 5.6 |

| 2-Methylquinazoline | -6.5 | -1.0 | 5.5 |

| 4-Chloroquinazoline | -7.0 | -1.5 | 5.5 |

Note: The data in this table is illustrative and based on typical values for quinazoline derivatives. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. mdpi.comwolfram.com It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded, where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue represents regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate electrostatic potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the quinazoline ring due to their lone pairs of electrons, making them potential sites for protonation and coordination with electrophiles. The area around the bromine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the quinazoline ring and the ethyl group would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. Understanding the MEP is crucial for predicting intermolecular interactions and the molecule's reactivity patterns. mdpi.com

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. mdpi.com These theoretical frequencies can then be correlated with experimental spectroscopic data, such as Fourier-Transform Infrared (FTIR) and Raman spectra, to aid in the assignment of vibrational modes. asianpubs.orgresearchgate.net Theoretical calculations can provide a complete set of vibrational modes, including those that may be weak or overlapping in experimental spectra.

For this compound, characteristic vibrational frequencies would include C-H stretching, C=N and C=C stretching of the quinazoline ring, and the C-Br stretching of the bromo-ethyl group. A comparison between the calculated and experimental spectra can confirm the molecular structure and provide insights into the bonding characteristics. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Quinazoline (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=N Stretch | 1620-1580 |

| C=C Stretch (Aromatic) | 1580-1450 |

| C-Br Stretch | 650-550 |

Note: The data in this table is illustrative and based on typical values for substituted quinazolines. Actual values for this compound would require specific calculations.

Advanced Quantum Chemical Methods for Reaction Mechanism Elucidation

Beyond understanding the static properties of a molecule, computational chemistry offers powerful tools to investigate the dynamics of chemical reactions.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Quantum chemical calculations can be used to locate and characterize the geometry and energy of transition states. By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This profile provides crucial information about the reaction's feasibility, kinetics (activation energy), and thermodynamics (reaction energy). For this compound, this analysis could be applied to study reactions such as nucleophilic substitution at the carbon atom bearing the bromine, or reactions involving the quinazoline ring.

Bonding Evolution Theory (BET) is a more advanced computational method that provides a detailed analysis of the changes in chemical bonding throughout a reaction. By analyzing the topology of the electron localization function (ELF), BET can pinpoint the exact points along the reaction coordinate where significant changes in bonding occur, such as the formation and breaking of chemical bonds. This method offers a deeper and more intuitive understanding of the reaction mechanism compared to simply analyzing the energy profile. For a reaction involving this compound, BET could provide a step-by-step description of how bonds are reorganized, for instance, in a substitution or elimination reaction involving the bromo-ethyl side chain.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions at an atomic level. For this compound, MD simulations can elucidate its structural flexibility and its interaction patterns with surrounding molecules, such as solvents or biological macromolecules.

MD simulations of quinazoline derivatives are typically performed using classical mechanics principles, where the forces between atoms are calculated using a force field. nih.govresearchgate.net The system, comprising the solute (this compound) and a solvent (commonly water), is placed in a simulation box. The simulation then proceeds by integrating Newton's equations of motion over a specified period, often on the nanosecond to microsecond timescale, to generate a trajectory of atomic positions and velocities. nih.govrsc.org

Intermolecular interactions, which are crucial for understanding the compound's behavior in a biological environment, are also extensively analyzed. For instance, if simulating the compound in a protein binding site, the number and duration of hydrogen bonds formed between the quinazoline nitrogen atoms and protein residues can be quantified. nih.gov Non-bonded interactions, including hydrophobic and van der Waals interactions involving the quinazoline ring system, and potential halogen bonds involving the bromine atom, can also be characterized. nih.govmdpi.com These simulations can reveal the stability of specific binding poses and the key residues involved in molecular recognition. nih.gov

The following table illustrates the typical parameters and analyses performed in an MD simulation study of a quinazoline derivative, which would be applicable to this compound.

| Parameter | Description | Typical Value/Method | Information Gained |

| Force Field | A set of parameters to calculate potential energy | OPLS, AMBER, CHARMM | Describes the physics of the molecular system. |

| Solvent Model | Explicit representation of solvent molecules | TIP3P, SPC/E water models | Simulates the effect of the aqueous environment. |

| Simulation Time | Duration of the simulation | 100-200 ns | Ensures adequate sampling of molecular motions. nih.gov |

| Ensemble | Statistical mechanics ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics physiological conditions. |

| RMSD Analysis | Root-Mean-Square Deviation | Calculated over the trajectory | Assesses the overall conformational stability of the molecule. researchgate.net |

| RMSF Analysis | Root-Mean-Square Fluctuation | Calculated per atom | Identifies flexible regions of the molecule. researchgate.net |

| Hydrogen Bond Analysis | Geometric criteria (distance, angle) | Monitored over time | Quantifies specific polar interactions with other molecules. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Framework and Descriptor Generation)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. biointerfaceresearch.com For this compound, a QSAR model would correlate its structural features with a specific biological endpoint.

Methodological Framework

The development of a QSAR model for quinazoline derivatives follows a structured workflow. nih.gov First, a dataset of quinazoline analogues with experimentally determined biological activities (e.g., inhibitory concentrations, IC₅₀) is compiled. frontiersin.org This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Various statistical methods can be employed to create the QSAR equation, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). nih.govbiointerfaceresearch.comnih.gov The goal is to generate a statistically robust model, typically evaluated by parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the predictive R² for the external test set. nih.govnih.gov

Descriptor Generation

A crucial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For this compound and its analogues, a wide range of descriptors would be generated to capture their physicochemical properties. These descriptors can be categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. researchgate.net

2D Descriptors: Derived from the 2D representation of the molecule, these include constitutional descriptors (e.g., number of rings), topological indices (e.g., connectivity indices), and counts of specific functional groups. nih.govnih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors encompass steric properties (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, energies of frontier molecular orbitals like HOMO and LUMO). frontiersin.orgresearchgate.net

Physicochemical Descriptors: These include properties like hydrophobicity (logP), polarizability, and the number of hydrogen bond donors and acceptors. researchgate.net

For instance, in a QSAR study of quinazoline derivatives, descriptors like the lowest unoccupied molecular orbital energy (E LUMO), dipole moment, and the number of hydrogen bond donors have been found to be significant in predicting activity. researchgate.net The presence of a halogen, such as the bromine atom in this compound, can be captured by descriptors related to electronegativity and polarizability, which may influence interactions with biological targets. researchgate.net

The table below provides examples of molecular descriptors that would be generated for this compound in a typical QSAR study.

| Descriptor Class | Descriptor Name | Description | Potential Influence on Activity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | May relate to steric fit and transport properties. |

| Topological | Kier & Hall Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. | Reflects molecular size and shape. |

| Electronic | E LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons in interactions. researchgate.net |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with a target. researchgate.net |

| Hydrophobic | AlogP | A calculated measure of the molecule's hydrophobicity. | Affects membrane permeability and hydrophobic interactions. researchgate.net |

| Steric | Molecular Volume | The volume occupied by the molecule. | Important for fitting into a binding site. |

| Functional Group | Number of H-bond Acceptors | Count of atoms that can accept a hydrogen bond (e.g., N atoms). | Critical for forming specific hydrogen bonds with a target. |

By systematically analyzing these descriptors, a QSAR model can identify the key structural features of the quinazoline scaffold that govern its biological activity, providing a rational basis for the design of new, more potent analogues. nih.gov

Applications of 2 1 Bromo Ethyl Quinazoline and Its Derivatives in Advanced Chemical Research

Utility as Versatile Synthetic Intermediates for Further Chemical Transformation

The presence of a bromine atom on the ethyl group at the 2-position of the quinazoline (B50416) ring renders 2-(1-Bromo-ethyl)-quinazoline a highly valuable intermediate in organic synthesis. The carbon-bromine bond is relatively weak and polarized, making the bromine atom an excellent leaving group for nucleophilic substitution and a key reactant in various cross-coupling reactions.

The this compound molecule is an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. nih.govnih.gov These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in medicinal chemistry and materials science. researchgate.netresearchgate.net

Palladium-Catalyzed Reactions: Palladium-catalyzed coupling reactions are widely used for forming C-C and C-heteroatom bonds. nih.gov For instance, this compound can readily participate in Suzuki-Miyaura reactions with boronic acids to introduce new aryl or vinyl substituents. This approach is a primary method for creating π-extended conjugated systems based on the quinazoline framework. researchgate.net Similarly, Sonogashira coupling with terminal alkynes can be employed to attach acetylenic moieties, further extending the electronic conjugation.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide an effective pathway for forming carbon-nitrogen and carbon-oxygen bonds. nih.govnih.gov This allows for the introduction of various amine, alcohol, or phenol groups by reacting this compound with the appropriate nucleophiles. Such modifications are crucial for tuning the electronic and photophysical properties of the resulting molecules. The tolerance of iodo and bromo moieties in these reactions provides flexibility for subsequent synthetic manipulations. frontiersin.org

| Cross-Coupling Reaction | Catalyst | Reactant | Bond Formed | Potential Product Class |

| Suzuki-Miyaura | Palladium | Aryl/Vinyl Boronic Acid | C-C | Aryl/Vinyl-substituted Quinazolines |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (sp) | Alkynyl-substituted Quinazolines |

| Ullmann Condensation | Copper | Amine / Alcohol | C-N / C-O | Amino/Alkoxy-substituted Quinazolines |

This table provides an interactive overview of potential cross-coupling reactions involving this compound.

The reactivity of the bromoethyl group also makes this compound a key building block for constructing more complex, fused heterocyclic systems. These polycyclic structures are often found in natural products and pharmacologically active molecules. nih.gov

Through intramolecular cyclization reactions, the bromoethyl side chain can react with another functional group on the quinazoline ring or an attached substituent to form a new ring. For example, a suitably placed nucleophile on the quinazoline core could displace the bromide to generate a five or six-membered ring fused to the original quinazoline structure. Furthermore, this compound can be utilized in multicomponent reactions, where its reactivity is harnessed in a cascade sequence to rapidly assemble complex polycyclic quinazolinones. nih.gov Copper-catalyzed intramolecular C-N coupling is one such method used to afford desired polycyclic compounds. nih.gov

Exploration in the Development of Organic Materials Based on the Quinazoline Scaffold

Quinazoline derivatives have garnered significant interest in materials science due to their unique photophysical and electronic properties. researchgate.netbenthamdirect.com They are being actively investigated for applications in optoelectronics and polymer science. This compound serves as a crucial starting material for synthesizing these advanced functional materials.

The quinazoline core is an excellent chromophore, and its derivatives often exhibit strong luminescence. rsc.orgresearchgate.net By strategically modifying the quinazoline scaffold using this compound as a precursor, researchers can fine-tune the emission color and quantum efficiency of these materials.

Extensive research has been conducted on the application of quinazoline derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. researchgate.netbenthamdirect.com The incorporation of fragments like carbazole, triphenylamine, or benzimidazole onto the quinazoline framework via substitution of the bromoethyl group can lead to materials suitable for Organic Light-Emitting Diodes (OLEDs), including highly efficient red phosphorescent and white OLEDs. researchgate.netbenthamdirect.com The key photophysical properties of these compounds are often studied by UV/Vis absorption and fluorescence spectroscopy. researchgate.net

| Quinazoline Derivative Class | Potential Application | Key Property |

| Arylvinyl-substituted Quinazolines | Nonlinear Optical Materials, pH Sensors | Tunable Emission |

| Iridium Complexes of 2-Arylquinazolines | High-Efficiency Phosphorescent OLEDs | Strong Phosphorescence |

| Donor-Acceptor Quinazoline Systems | Thermally Activated Delayed Fluorescence (TADF) Emitters | Small Singlet-Triplet Energy Gap |

This table interactively showcases the applications of different quinazoline derivatives in optoelectronics.

The development of organic photovoltaic (OPV) devices is a rapidly growing field, and there is a constant search for new materials with suitable electronic properties. While quinoline derivatives have been more extensively studied in this context, the quinazoline scaffold shares many similar electronic characteristics. nih.gov

This compound can be functionalized to create monomers suitable for polymerization. For instance, the bromoethyl group can be converted to a polymerizable group like a vinyl or acrylate moiety. Polymerization of such monomers would lead to advanced functional polymers incorporating the electron-accepting quinazoline unit into the polymer backbone or as a pendant group. These polymers could potentially be used as acceptor materials in bulk heterojunction solar cells, a common architecture for organic photovoltaic devices. nih.gov

Contribution to Advanced Synthetic Methodologies

The unique reactivity of this compound also makes it an interesting substrate for modern, advanced synthetic methodologies that offer advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technique allows for precise control over reaction parameters and can enhance safety when dealing with highly reactive intermediates. The ozonolysis of quinoline derivatives has been successfully conducted in a Corning low-flow reactor, demonstrating the applicability of this technology to quinazoline-related chemistry. rsc.org The high reactivity of this compound in substitution reactions could be effectively managed in a flow system, potentially leading to higher yields and purities in shorter reaction times.

Photochemistry: Photochemical reactions use light to induce chemical transformations. The carbon-bromine bond in this compound could potentially be cleaved under photochemical conditions to generate a radical intermediate. This radical could then participate in a variety of C-C or C-heteroatom bond-forming reactions that are not accessible through traditional thermal methods.

Electrochemistry: Organic electrochemistry utilizes electrical current to drive chemical reactions, offering a green and sustainable alternative to conventional methods that often rely on chemical oxidants or reductants. nih.govacs.org Electrochemical methods have been developed for the synthesis of quinazolines and quinazolinones. acs.orgacs.org It is conceivable that this compound could be used in electrochemical reactions where the bromoethyl group is either reduced to generate a carbanion or involved in an electrochemically induced cyclization. Docking and electrochemical studies have shown the importance of the heterocyclic nucleus for the observed activity in some quinazoline derivatives. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(1-bromo-ethyl)-quinazoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or bromination of pre-functionalized quinazoline scaffolds. For example:

- Nucleophilic substitution : Reacting 2-(1-hydroxyethyl)-quinazoline with PBr₃ or HBr in anhydrous conditions .

- Bromination : Direct bromination of ethyl-substituted quinazolines using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

Key Factors Affecting Yield:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance bromine reactivity but may increase side reactions.

- Temperature : Lower temperatures (0–5°C) reduce decomposition of brominated intermediates.

- Catalyst : Lewis acids like FeCl₃ improve regioselectivity in bromination steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm bromoethyl substitution via chemical shifts (e.g., δ ~4.5 ppm for CH₂Br in ¹H NMR; ~35 ppm for C-Br in ¹³C NMR) .

- LC-MS : Validate molecular weight (e.g., [M+H]⁺ = 267.0 for C₁₁H₁₁BrN₂) and detect impurities .

- Elemental Analysis : Verify C, H, N, and Br content (±0.3% deviation from theoretical values) .

- X-ray Crystallography : Resolve stereochemistry of the bromoethyl group in solid-state structures .

Q. How is the preliminary pharmacological activity of this compound assessed?

Methodological Answer:

- In vitro assays : Cytotoxicity (e.g., CCK-8 against A549 lung cancer cells ), enzyme inhibition (e.g., EGFR kinase assays ).

- In vivo models : Anticonvulsant activity in PTZ-induced seizures (dose range: 25–100 mg/kg, i.p.) .

- Toxicity screening : Rotarod tests for neurotoxicity and acute toxicity (LD₅₀ determination) .

Advanced Research Questions

Q. How does the bromoethyl substituent influence structure-activity relationships (SAR) in quinazoline derivatives?

Methodological Answer:

- Electron-withdrawing effect : The bromoethyl group enhances electrophilicity at C2, improving interactions with nucleophilic residues in target proteins (e.g., EGFR) .

- Steric effects : Bulkier substituents reduce binding affinity to planar active sites (e.g., antifolate targets) .

- Case Study : In anticonvulsant studies, 2-(1-bromo-ethyl) derivatives showed higher GABAₐ receptor affinity than chloroethyl analogs (IC₅₀ = 12 μM vs. 28 μM) .

Q. What strategies optimize the synthetic yield of this compound under green chemistry principles?

Methodological Answer:

- Solvent selection : Ionic liquids (e.g., [BMIM]BF₄) improve reaction homogeneity and reduce waste .

- Catalyst recycling : Immobilized Lewis acids (e.g., FeCl₃-SiO₂) enable reuse for ≥5 cycles without yield loss .

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min (yield improvement: ~15%) .

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life and blood-brain barrier penetration (e.g., LC-MS/MS quantification in murine plasma) .

- Metabolite identification : Use HR-MS to detect dealkylated or oxidized metabolites that may antagonize activity .

- Dose-response refinement : Adjust dosing intervals to account for rapid clearance (e.g., split doses at 0 h and 4 h) .

Q. What computational and experimental methods identify biological targets for this compound?

Methodological Answer:

- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina with EGFR PDB: 1M17) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD = 8.3 nM for EGFR) .

- CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes (e.g., PTEN or Caspase-3) .

Q. How is the hydrolytic stability of the bromoethyl group addressed during formulation?

Methodological Answer:

- Stability assays : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC (t₁/₂ = 48 h) .

- Lyophilization : Improve shelf life by formulating as a lyophilized powder with mannitol (residual H₂O <1%) .

- Prodrug design : Replace bromoethyl with a stable prodrug moiety (e.g., tert-butyl carbamate) activated enzymatically in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.